3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a benzamide group, a nitrophenyl sulfonyl group, and a chloro substituent, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group can be introduced via a sulfonation reaction using 4-nitrobenzenesulfonyl chloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiazoles: Nucleophilic substitution can lead to various substituted thiazoles depending on the nucleophile used
Scientific Research Applications
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl sulfonyl group can interact with amino acid residues in the enzyme, while the thiazole ring can enhance binding affinity through π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and nitrophenyl sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-9-14(26-16)27(24,25)13-6-4-12(5-7-13)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMPUOVOUAIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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